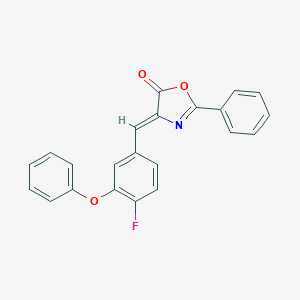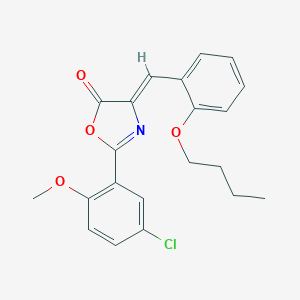![molecular formula C25H23ClN4O6 B299262 2-[(2E)-2-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B299262.png)
2-[(2E)-2-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2E)-2-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as LQFM064 and is a hydrazide derivative of the benzaldehyde compound. The unique chemical structure of LQFM064 has made it a promising candidate for the development of new drugs that can be used to treat a variety of diseases.
Mecanismo De Acción
The exact mechanism of action of LQFM064 is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of the cannabinoid receptor CB2. This receptor is primarily expressed on immune cells and is involved in the regulation of immune function and inflammation. LQFM064 has been shown to bind to CB2 and activate downstream signaling pathways, leading to the modulation of immune cell function and the reduction of inflammation.
Biochemical and Physiological Effects:
LQFM064 has been found to exhibit potent anti-inflammatory effects both in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of immune cells such as macrophages and T cells. Additionally, LQFM064 has been found to exhibit anti-tumor and anti-cancer properties, with studies showing that it can induce cell death in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of LQFM064 is its potent anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs for the treatment of a variety of diseases. Additionally, LQFM064 has been found to have a high affinity for the cannabinoid receptor CB2, which is a promising target for the development of new drugs for the treatment of inflammation and immune-related diseases.
One of the limitations of LQFM064 is its relatively complex chemical structure, which can make it difficult to synthesize in large quantities. Additionally, further studies are needed to fully elucidate the mechanism of action of LQFM064 and its potential side effects.
Direcciones Futuras
There are several potential future directions for the study of LQFM064. One area of interest is the development of new drugs that target the cannabinoid receptor CB2 for the treatment of inflammation and immune-related diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of LQFM064 and its potential applications in the treatment of cancer and other diseases. Finally, the synthesis of LQFM064 and related compounds may be optimized to improve yield and scalability for large-scale production.
Métodos De Síntesis
The synthesis of LQFM064 involves the reaction of 2-chlorobenzaldehyde with 2-aminophenol to yield 2-(2-chlorophenyl)benzoxazole. This intermediate is then reacted with 2,5-dimethoxybenzoyl chloride to yield 2-(2-chlorophenyl)-5-(2,5-dimethoxybenzoyl)benzoxazole. The final step involves the reaction of this intermediate with hydrazine hydrate and acetic anhydride to yield LQFM064.
Aplicaciones Científicas De Investigación
LQFM064 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-tumor properties. Additionally, LQFM064 has been found to have a high affinity for the cannabinoid receptor CB2, which is involved in the regulation of immune function and inflammation.
Propiedades
Nombre del producto |
2-[(2E)-2-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide |
|---|---|
Fórmula molecular |
C25H23ClN4O6 |
Peso molecular |
510.9 g/mol |
Nombre IUPAC |
N//'-[(E)-[4-[2-(2-chloroanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2,5-dimethoxyphenyl)oxamide |
InChI |
InChI=1S/C25H23ClN4O6/c1-34-18-11-12-22(35-2)21(13-18)29-24(32)25(33)30-27-14-16-7-9-17(10-8-16)36-15-23(31)28-20-6-4-3-5-19(20)26/h3-14H,15H2,1-2H3,(H,28,31)(H,29,32)(H,30,33)/b27-14+ |
Clave InChI |
MKEUGGKCWMZPAJ-MZJWZYIUSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl |
SMILES canónico |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299182.png)
![4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299183.png)

![3-(4-bromophenyl)-1-[(4-methoxyphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B299188.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B299190.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B299191.png)
![(5Z)-2-anilino-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299194.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone](/img/structure/B299196.png)
![methyl 1-(3-bromophenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299197.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B299199.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299200.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299201.png)